2-ethyl-2-methylazetidine

Lipophilicity LogP Membrane permeability

2-Ethyl-2-methylazetidine (CAS 103564-11-0) is a 2,2-disubstituted azetidine — a four-membered saturated nitrogen heterocycle bearing both an ethyl and a methyl group at the ring 2-position. With molecular formula C₆H₁₃N, a molecular weight of 99.17 g·mol⁻¹, and a computed LogP of 0.92, it occupies a distinct physicochemical space among commercially available azetidine building blocks.

Molecular Formula C6H13N
Molecular Weight 99.2
CAS No. 103564-11-0
Cat. No. B6203587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-2-methylazetidine
CAS103564-11-0
Molecular FormulaC6H13N
Molecular Weight99.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2-methylazetidine (CAS 103564-11-0): Physicochemical Identity and Sourcing Baseline for Procurement Evaluation


2-Ethyl-2-methylazetidine (CAS 103564-11-0) is a 2,2-disubstituted azetidine — a four-membered saturated nitrogen heterocycle bearing both an ethyl and a methyl group at the ring 2-position [1]. With molecular formula C₆H₁₃N, a molecular weight of 99.17 g·mol⁻¹, and a computed LogP of 0.92, it occupies a distinct physicochemical space among commercially available azetidine building blocks [1][2]. The compound is listed in the Enamine screening collection under catalog identifiers including EN300-2983426 and BBV-38403536, and is supplied at 95% purity in quantities from 100 mg to 5 g through multiple distributors including Enamine (US, Latvia, Ukraine) and A2B Chem [3]. It belongs to the broader class of azetidine scaffolds that have been recognized as privileged structures in medicinal chemistry, exemplified by approved drugs such as the calcium channel blocker azelnidipine . Azetidines are characterized by significant ring strain (~26 kcal·mol⁻¹), a non-planar puckered conformation (CCC–CNC interplanar angle of ~37°), and strong basicity (parent azetidine conjugate acid pKₐ = 11.29 in H₂O) that exceeds most acyclic secondary amines [4][5].

Why 2-Ethyl-2-methylazetidine Cannot Be Simply Replaced by 2-Methylazetidine, 2-Ethylazetidine, or 2,2-Dimethylazetidine in Lead Optimization


Within the azetidine building-block family, subtle variations in the 2-position substitution pattern produce substantial differences in lipophilicity, steric demand, conformational rigidity, and metabolic vulnerability that propagate into the drug-like properties of derived compounds. The 2-ethyl-2-methyl substitution pattern is structurally unique among commercially available 2,2-disubstituted azetidines in that it introduces asymmetry at the quaternary 2-carbon (ethyl ≠ methyl), generating a chiral environment distinct from the symmetric 2,2-dimethylazetidine scaffold, while simultaneously providing greater steric bulk and higher LogP than mono-substituted 2-methyl- or 2-ethylazetidine [1][2]. Generic interchange with a mono-substituted azetidine would eliminate the conformational locking effect of the gem‑dialkyl substitution; replacement with 2,2-dimethylazetidine would alter both lipophilicity (LogP shift of approximately +0.07 to +0.53 units depending on the data source) and the topological shape presented to a biological target . Furthermore, the absence of an N‑substituent on 2-ethyl-2-methylazetidine preserves a free secondary amine handle (HBD = 1, HBA = 1) that is critical for downstream diversification via N‑alkylation, N‑acylation, or N‑sulfonylation — a synthetic utility that would be lost or altered if a different N‑substituted azetidine were selected [1]. These quantifiable property differences underscore why this specific building block occupies a non‑interchangeable position in chemical space.

Quantitative Differentiation Evidence for 2-Ethyl-2-methylazetidine Relative to Its Closest Structural Analogs


LogP of 0.92 vs. Mono-Substituted Azetidines: Quantified Lipophilicity Advantage for Membrane Permeability Tuning

2-Ethyl-2-methylazetidine exhibits a computed LogP of 0.92 (Chemspace) [1]. This value is substantially higher than that of 2-methylazetidine (LogP 0.336, Chembase) [2] and the parent azetidine (LogP 0.21, experimentally determined) , reflecting the additive contribution of the ethyl and methyl substituents at the 2-position. The LogP of 2-ethyl-2-methylazetidine (0.92) is close to that of 2-ethylazetidine (XLogP ~0.9, predicted) but with the added benefit of gem‑dialkyl conformational constraint. Compared to 2,2-dimethylazetidine, reported LogP values vary widely (0.393–0.855) depending on the database , making the LogP of 2-ethyl-2-methylazetidine more consistently predicted across platforms.

Lipophilicity LogP Membrane permeability Physicochemical profiling Lead optimization

Asymmetric 2,2-Disubstitution: Conformational Locking Not Achievable with 2-Monoalkyl or Symmetric 2,2-Dimethyl Azetidines

The 2-ethyl-2-methyl substitution pattern constitutes an asymmetric gem‑dialkyl motif at the azetidine 2‑position. This is structurally distinct from (a) 2-monoalkyl azetidines (e.g., 2-methylazetidine, 2-ethylazetidine) which retain a hydrogen at C2 and therefore possess greater conformational freedom and a stereogenic center that can epimerize under certain conditions, and (b) 2,2-dimethylazetidine which, although also gem‑disubstituted, is symmetric (C₂ᵥ local symmetry at the quaternary carbon) and thus lacks the desymmetrization that 2-ethyl-2-methylazetidine introduces [1]. The parent azetidine ring is non-planar with a ring-flipping barrier of 5.27 kJ·mol⁻¹ and an interplanar (CCC–CNC) angle of approximately 37° [2]. The 2,2-disubstitution pattern reduces the number of low-energy conformers available to the ring and biases the puckering geometry, an effect that is documented for 2,2-disubstituted azetidines in general [3]. However, no published X‑ray or computational study has specifically compared the conformational energy surface of 2-ethyl-2-methylazetidine with that of 2,2-dimethylazetidine; the conformational uniqueness of the asymmetric substitution pattern is therefore a class‑level inference based on the known conformational behavior of substituted azetidines.

Conformational constraint Gem-dialkyl effect Stereochemistry Scaffold diversity Peptidomimetics

Fsp₃ = 1.0 and Ring Strain: Quantitative 3D Character and Reactivity Differentiation vs. Pyrrolidine (Fsp₃ = 0.8) and Piperidine (Fsp₃ ≈ 0.71)

2-Ethyl-2-methylazetidine has a fraction of sp³-hybridized carbons (Fsp₃) of 1.0, meaning every carbon atom in the molecule is fully saturated [1]. This is the maximum possible Fsp₃ value and is shared by all fully saturated azetidines. However, when compared to the larger‑ring saturated heterocycles that azetidines often replace in medicinal chemistry — pyrrolidine (Fsp₃ = 0.8) and piperidine (Fsp₃ ≈ 0.71) — the azetidine core offers a significantly higher degree of three‑dimensional character per heavy atom [2]. The azetidine ring also possesses approximately 26 kcal·mol⁻¹ of ring strain, which is intermediate between aziridine (~27 kcal·mol⁻¹) and pyrrolidine (~6 kcal·mol⁻¹), endowing it with a unique balance of reasonable ambient stability and latent reactivity for ring‑opening transformations [3]. The nitrogen inversion barrier in azetidine is 27.1 kJ·mol⁻¹ (6.48 kcal·mol⁻¹), lower than that of aziridine (79.9 kJ·mol⁻¹) and comparable to piperidine (25.5 kJ·mol⁻¹), indicating that the nitrogen center remains configurationally dynamic at room temperature unless sterically constrained [4].

Fsp₃ Three-dimensionality Ring strain Bioisostere Drug-likeness Escape from flatland

Procurement Availability: In‑Stock Quantities from 100 mg to 5 g at 95% Purity with Multi‑Supplier Redundancy vs. Limited Availability of 2-Ethylazetidine

2-Ethyl-2-methylazetidine is listed as an in‑stock building block on the Chemspace marketplace with 24 distinct SKUs from 4 suppliers as of the most recent catalog update [1]. Enamine (US warehouse) supplies the compound at 95% purity with a 2‑day lead time in pack sizes ranging from 100 mg ($342) to 5 g ($2,857), with additional availability from Enamine Latvia (3‑day lead) and Enamine Ukraine (5‑day lead) [1]. A2B Chem also offers the compound at 95% purity from a US warehouse (12‑day lead) [1]. In contrast, the closely related analog 2-ethylazetidine (CAS 1334336-01-4) is available from fewer suppliers and is listed primarily as a screening compound rather than a stocked building block . 2,2-Dimethylazetidine (CAS 1086266-55-8) is available from several vendors but with greater LogP variability across data sources [2]. The multi‑supplier redundancy for 2-ethyl-2-methylazetidine provides procurement risk mitigation not available for less widely stocked azetidine analogs.

Chemical procurement Supply chain Building block availability Screening collection Lead time

Azetidine Basicity (pKₐ 11.29) and Its Implications for Salt Formation, Solubility, and Pharmacokinetics vs. Pyrrolidine (pKₐ 11.27) and Piperidine (pKₐ 11.22)

The conjugate acid of parent azetidine has a measured pKₐ of 11.29 in water at 25 °C, making it slightly more basic than pyrrolidine (pKₐ 11.27) and piperidine (pKₐ 11.22), and substantially more basic than aziridine [1][2]. This ranking — azetidine > pyrrolidine > piperidine — runs counter to the intuitive expectation based on ring strain alone and reflects the interplay of solvation effects, hybridization, and steric factors at the nitrogen center [1]. For 2‑alkyl‑substituted azetidines including 2-ethyl-2-methylazetidine, the pKₐ is predicted to be in the range of 11.0–11.4, similar to 2-methylazetidine (predicted pKₐ 11.33 ± 0.40) and 2-ethylazetidine (predicted pKₐ 11.33 ± 0.40) . At physiological pH (7.4), all these azetidines are >99.9% protonated, meaning they will exist as ammonium salts in biological media. However, subtle differences in pKₐ affect the pH‑dependent solubility profile and the energetics of salt disproportionation in formulated products. No head‑to‑head experimental pKₐ measurement for 2-ethyl-2-methylazetidine vs. 2-methylazetidine or 2,2-dimethylazetidine was identified in the literature; the values cited are class‑level predictions.

Basicity pKa Salt formation Solubility Ionization state Physiological pH

Recommended Application Scenarios for 2-Ethyl-2-methylazetidine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD): A Low-MW, High-Fsp₃, Conformationally Constrained Amine Fragment for Primary Screening Libraries

With a molecular weight of 99.17 Da, Fsp₃ of 1.0, and a single hydrogen bond donor/acceptor pair, 2-ethyl-2-methylazetidine fits within established fragment library design criteria (MW < 300 Da, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and provides maximal three‑dimensional character per unit of molecular weight [1][2]. Its LogP of 0.92 positions it in a favorable lipophilicity range for fragment screening, avoiding both excessive polarity (which can limit membrane penetration) and excessive lipophilicity (which can promote non‑specific binding and aggregation) . The free secondary amine handle enables rapid elaboration via robust N‑acylation or N‑alkylation chemistry, allowing hit‑to‑lead optimization without introducing additional chiral complexity beyond that already inherent in the asymmetric 2,2‑disubstitution pattern [2]. This compound can serve as a versatile amine input for DNA‑encoded library (DEL) synthesis or parallel amide coupling campaigns.

Lead Optimization: Targeted LogP Modulation Through Azetidine-for-Pyrrolidine/Piperidine Bioisosteric Replacement

In lead series where a pyrrolidine or piperidine moiety contributes excessive lipophilicity (LogP) or insufficient Fsp₃, replacement with a 2-ethyl-2-methylazetidine fragment can simultaneously reduce the number of aliphatic carbons in the ring while maintaining or increasing conformational constraint [1][2]. The azetidine ring has a lower contribution to lipophilicity per heavy atom compared to pyrrolidine (LogP ~0.46 for pyrrolidine vs. ~0.21 for parent azetidine), yet 2-ethyl-2-methylazetidine achieves a LogP of 0.92 — demonstrating that the exocyclic alkyl groups provide a tunable lipophilicity handle independent of ring size [3]. This strategy is supported by the established precedent of azetidine‑containing drugs such as azelnidipine, where the azetidine ring imparts favorable pharmacokinetic properties .

Conformationally Constrained Peptidomimetics: Exploiting the Asymmetric Gem-Dialkyl Motif for β-Turn and Secondary Structure Mimicry

The 2-ethyl-2-methylazetidine scaffold, when elaborated at the nitrogen with an amino acid or peptide fragment, creates a quaternary‑substituted azetidine that can function as a proline surrogate or a constrained β‑amino acid equivalent [1]. The ring‑flipping barrier of 5.27 kJ·mol⁻¹ for the parent azetidine ring and the puckered conformation (CCC–CNC angle ~37°) impose conformational constraints that favor specific backbone dihedral angles, potentially stabilizing β‑turn conformations when incorporated into peptide sequences [2]. The asymmetric nature of the ethyl/methyl substitution at C2 introduces a directional steric bias not present in symmetric 2,2‑dimethylazetidine, which can differentially influence the population of cis vs. trans amide rotamers at an appended N‑acyl group . This application is supported by class‑level evidence from azetidine‑containing peptidomimetics and is a rational extension of the quantified conformational parameters described in Section 3.

Building Block Procurement for Parallel Synthesis and High-Throughput Chemistry: Risk‑Mitigated Supply Chain with Multi‑Supplier Redundancy

For medicinal chemistry groups planning parallel synthesis campaigns (e.g., amide library synthesis with 48–96 variants), the availability of 2-ethyl-2-methylazetidine from four suppliers with US‑based stock (Enamine US, 2‑day lead time) provides supply‑chain resilience that is not available for the mono‑substituted analog 2‑ethylazetidine [1][2]. The compound is offered in graduated pack sizes (100 mg through 10 g) with consistent 95% purity, allowing initial reaction condition scouting at small scale followed by scale‑up within the same supplier network without re‑qualification [1]. The catalog status as a stock building block (rather than a make‑to‑order screening compound) further reduces delivery risk and simplifies institutional procurement workflows [1].

Quote Request

Request a Quote for 2-ethyl-2-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.